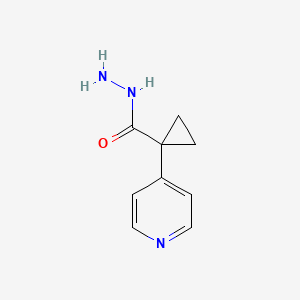
1-(Pyridin-4-yl)cyclopropanecarbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Pyridin-4-yl)cyclopropanecarbohydrazide is a compound that belongs to the class of cyclopropane derivatives It features a cyclopropane ring attached to a pyridine ring via a carbohydrazide linkage
Preparation Methods
The synthesis of 1-(Pyridin-4-yl)cyclopropanecarbohydrazide typically involves multiple steps. One common method starts with the Knoevenagel condensation of 2-furfuraldehyde with malonic acid to form a key intermediate. This intermediate is then subjected to further reactions, including condensation with heteroaryl or aryl aldehydes in the presence of zinc oxide nanoparticles in ethanol, to yield the final product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1-(Pyridin-4-yl)cyclopropanecarbohydrazide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyridine ring, using reagents like alkyl halides or acyl chlorides.
Common conditions for these reactions include the use of solvents like ethanol or dichloromethane and catalysts such as zinc oxide nanoparticles. Major products formed from these reactions depend on the specific reagents and conditions used but can include various substituted derivatives of the original compound .
Scientific Research Applications
Chemistry: It serves as a versatile building block in organic synthesis, enabling the construction of more complex molecules.
Industry: Its unique chemical structure makes it a candidate for use in materials science, particularly in the development of new polymers and advanced materials.
Mechanism of Action
The mechanism by which 1-(Pyridin-4-yl)cyclopropanecarbohydrazide exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to the modulation of various biochemical pathways. For instance, its anticancer activity may involve the inhibition of key enzymes involved in cell proliferation .
Comparison with Similar Compounds
1-(Pyridin-4-yl)cyclopropanecarbohydrazide can be compared with other similar compounds, such as:
3-(Pyridin-4-yl)-1,2,4-triazines: These compounds also feature a pyridine ring and have shown various biological activities, including antiviral and antiproliferative properties.
1-(Pyridin-4-yl)pyrrolidin-2-one: This compound has been identified as a novel antimalarial agent through phenotypic screening.
The uniqueness of this compound lies in its cyclopropane ring, which imparts distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C9H11N3O |
|---|---|
Molecular Weight |
177.20 g/mol |
IUPAC Name |
1-pyridin-4-ylcyclopropane-1-carbohydrazide |
InChI |
InChI=1S/C9H11N3O/c10-12-8(13)9(3-4-9)7-1-5-11-6-2-7/h1-2,5-6H,3-4,10H2,(H,12,13) |
InChI Key |
USXBDUJLWKYLGF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(C2=CC=NC=C2)C(=O)NN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















